(R)-(+)-1,2-Octadecanediol chemical structure and properties
(R)-(+)-1,2-Octadecanediol chemical structure and properties
An In-depth Technical Guide to (R)-(+)-1,2-Octadecanediol for Researchers and Drug Development Professionals
Introduction
(R)-(+)-1,2-Octadecanediol is a chiral long-chain aliphatic diol. As a member of the 1,2-alkanediol family, its unique structure, featuring a lengthy C16 alkyl chain attached to a vicinal diol functional group, imparts specific physicochemical properties that make it a molecule of interest in various scientific fields. Its chirality, conferred by the stereocenter at the C-2 position, is particularly significant in the context of pharmaceutical development, where stereoisomers can exhibit markedly different biological activities and metabolic fates. This guide provides a comprehensive overview of the chemical structure, properties, analysis, and potential applications of (R)-(+)-1,2-Octadecanediol, serving as a critical resource for scientists engaged in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Structure
Nomenclature and Identifiers
(R)-(+)-1,2-Octadecanediol is systematically known by its IUPAC name, (2R)-octadecane-1,2-diol.[1] It is a specific stereoisomer of 1,2-Octadecanediol.
| Identifier | Value |
| IUPAC Name | (2R)-octadecane-1,2-diol[1] |
| Common Synonyms | (R)-(+)-1,2-Octadecanediol, (R)-1,2-Dihydroxyoctadecane |
| CAS Number | 61468-71-1[1] |
| Molecular Formula | C₁₈H₃₈O₂[1] |
| Molecular Weight | 286.49 g/mol (often cited as 286.5 g/mol )[1][2] |
| InChI Key | XWAMHGPDZOVVND-GOSISDBHSA-N[1] |
Chemical Structure
The structure consists of an eighteen-carbon aliphatic chain with two hydroxyl (-OH) groups on the first and second carbon atoms.
Stereochemistry
The designation "(R)-(+)-" provides crucial information about the molecule's three-dimensional arrangement and its interaction with plane-polarized light.
-
(R): This refers to the absolute configuration of the chiral center at the second carbon (C2), as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "R" comes from the Latin rectus, meaning right.
-
(+): This indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).
The presence of a single, well-defined stereocenter is paramount in drug development, as biological systems (such as enzymes and receptors) are inherently chiral. The specific stereochemistry of (R)-(+)-1,2-Octadecanediol will dictate its biological interactions and activity.
Physicochemical Properties
The long hydrophobic alkyl chain combined with the hydrophilic diol head group gives this molecule amphiphilic characteristics. The following table summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 286.4931 g/mol | NIST[2] |
| XLogP3 | 7.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 16 | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Boiling Point (Predicted) | 795.16 K (522.01 °C) | Cheméo[4] |
| Enthalpy of Fusion (Predicted) | 47.03 kJ/mol | Cheméo[4] |
| Enthalpy of Vaporization (Predicted) | 88.63 kJ/mol | Cheméo[4] |
Synthesis and Purification
General Synthetic Strategies
The synthesis of chiral 1,2-diols is a well-established area of organic chemistry. While specific, scaled-up procedures for (R)-(+)-1,2-Octadecanediol are proprietary, the primary approach involves the asymmetric dihydroxylation of the corresponding terminal alkene, 1-octadecene.
Key synthetic methods include:
-
Sharpless Asymmetric Dihydroxylation: This is the most common and effective method for producing enantiomerically enriched 1,2-diols. It utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) to direct the stereochemical outcome of the dihydroxylation. The choice of ligand determines whether the (R) or (S) enantiomer is formed.
-
Chiral Pool Synthesis: This involves starting with a naturally occurring chiral molecule and modifying it through a series of chemical reactions to arrive at the target compound.
-
Hydrolytic Kinetic Resolution: This method can be used to resolve a racemic mixture of 1,2-epoxyoctadecane. A chiral catalyst is used to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and allowing for separation.
Purification Methods
Post-synthesis, purification is critical to ensure high chemical and enantiomeric purity.
-
Distillation: Due to its high boiling point, vacuum distillation is necessary to purify the compound without thermal degradation.
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the diol has high solubility at elevated temperatures and low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Pet ether is a reported solvent for recrystallization of similar diols.[5]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of (R)-(+)-1,2-Octadecanediol.
Spectroscopic Methods
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the racemic 1,2-octadecanediol shows characteristic fragmentation patterns that can be used to confirm its identity.[6] For more detailed analysis, techniques like UPLC-ESI-MS/MS can provide high sensitivity and structural information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of the hydroxyl groups. The splitting patterns and chemical shifts of the protons on C1 and C2 are diagnostic for the 1,2-diol structure.
Chromatographic Methods
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and semi-volatile compounds. The diol may require derivatization to improve its volatility and peak shape.
-
Chiral Chromatography (HPLC/SFC): To confirm the enantiomeric excess (e.e.) of the (R)-(+) isomer, chiral chromatography is mandatory. Both Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate the (R) and (S) enantiomers, with SFC often providing faster and better resolution for diol-containing compounds.[8]
Applications in Research and Drug Development
Pharmaceutical Intermediate
Chiral diols are valuable building blocks in the synthesis of complex, biologically active molecules.[] The stereocenters and hydroxyl groups of (R)-(+)-1,2-Octadecanediol serve as handles for introducing further functionality with precise stereochemical control. Its long alkyl chain can be leveraged to increase the lipophilicity of a drug candidate, which can be crucial for modulating properties like membrane permeability, protein binding, and formulation in lipid-based delivery systems.
Potential in Topical and Cosmetic Formulations
Shorter-chain 1,2-alkanediols, such as 1,2-octanediol (caprylyl glycol), are widely used in cosmetics as emollients, humectants, and preservatives due to their moisturizing and antimicrobial properties.[5][10] 1,2-dodecanediol has demonstrated antibacterial activity against skin commensals like Staphylococcus aureus and Staphylococcus epidermidis.[11] By extension, (R)-(+)-1,2-Octadecanediol is expected to possess similar properties. Its greater lipophilicity may enhance its interaction with the lipid bilayers of microbial membranes and the stratum corneum of the skin, making it a candidate for advanced skincare formulations or as an excipient in topical drug delivery.
Biological Activity Profile (Inferred)
While specific biological data for (R)-(+)-1,2-Octadecanediol is limited in public literature, a profile can be inferred from related long-chain alcohols and diols.
-
Antimicrobial Activity: Many long-chain alcohols and diols exhibit antimicrobial activity by disrupting the lipid membranes of bacteria and fungi.[12] It is plausible that (R)-(+)-1,2-Octadecanediol would be active against a range of gram-positive bacteria and yeasts.
-
Enzyme Inhibition/Modulation: The long alkyl chain could serve as an anchor in the hydrophobic pocket of an enzyme's active site, while the diol portion could form hydrogen bonds, potentially leading to enzyme inhibition. This makes it an interesting scaffold for designing targeted inhibitors.
Safety and Handling
Based on safety data sheets for 1,2-octadecanediol and related compounds, the following precautions should be observed.
Hazard Classification
The racemic mixture, octadecane-1,2-diol, is generally not classified as a hazardous substance according to GHS criteria.[3][13][14] However, as with any chemical, appropriate care should be taken.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[15][16]
-
Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[15]
-
Respiratory Protection: If dust is generated, use a dust respirator.[16] Work should be conducted in a well-ventilated area or under a fume hood.[13][15]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[17][18] Avoid the formation of dust.[17][18] Use in a well-ventilated area.[15]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and running water.[15]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[15][18]
Experimental Protocols
Protocol: Determination of Chemical Purity by Gas Chromatography (GC-FID)
This protocol provides an exemplary method for assessing the purity of a batch of (R)-(+)-1,2-Octadecanediol.
1. Objective: To quantify the purity of (R)-(+)-1,2-Octadecanediol and identify any volatile impurities.
2. Materials and Reagents:
-
(R)-(+)-1,2-Octadecanediol sample
-
High-purity solvent (e.g., Methanol or Ethyl Acetate, HPLC grade)
-
GC vials with inserts
-
Micropipettes
3. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for polar analytes (e.g., DB-5ms, HP-5, or a wax column like DB-WAX)
-
Helium or Hydrogen as carrier gas
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the diol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol) to achieve a concentration of ~1 mg/mL.
-
Mix thoroughly by vortexing until the sample is completely dissolved.
-
Transfer an aliquot of the solution into a GC vial for analysis.
5. GC Conditions (Example):
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: Hold at 300 °C for 10 minutes
-
-
Detector: FID
-
Detector Temperature: 310 °C
6. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The retention time of the main peak should be consistent with a reference standard if available.
7. System Validation:
-
Causality: A temperature ramp is used because it allows for the elution of any lower-boiling-point impurities first, followed by the main analyte, and finally any higher-boiling-point contaminants. The high final temperature ensures all components are eluted from the column.
-
Self-Validation: Run a blank injection (solvent only) first to ensure there are no interfering peaks from the solvent or system contamination. The total peak area should be consistent across multiple injections of the same sample to ensure reproducibility.
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Santa Cruz Biotechnology. 1,2-Octanediol Safety Data Sheet.
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Royal Society of Chemistry. Analytical Methods.
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Chemos GmbH & Co.KG. Safety Data Sheet: Octadecane-1,2-diol.
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TCI Chemicals. SAFETY DATA SHEET: 1,2-Octanediol.
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Spectrum Chemical. Material Safety Data Sheet: 1,2-DECANEDIOL.
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PubChem. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061.
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Cheméo. Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2).
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NIST. 1,2-Octadecanediol in NIST Chemistry WebBook.
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CDN Isotopes. Safety Data Sheet: 1,2-Octanediol.
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PubChem. 1,2-Octadecanediol | C18H38O2 | CID 89314.
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LookChem. octadecane-1,2-diol 20294-76-2 wiki.
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Royal Society of Chemistry. Structural characterization and thermally induced isomerization investigation using ion mobility mass spectrometry.
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PubChem. Octadecanediol | C18H38O2 | CID 20562952.
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PubChem. (2R)-octane-1,2-diol | C8H18O2 | CID 6994435.
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ChemicalBook. 1,2-Octanediol synthesis.
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PubChemLite. 1,2-octadecanediol (C18H38O2).
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Sigma-Aldrich. (R)-(+)-1,2-Octanediol.
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PubChem. 1,2-Octanediol | C8H18O2 | CID 14231.
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Organic Syntheses. Organic Syntheses Procedure.
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PubChemLite. 1,12-octadecanediol (C18H38O2).
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University of Hertfordshire. 1,2-octanediol - AERU.
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ChemicalBook. 1,2-Octanediol | 1117-86-8.
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Diva-Portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds.
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Organic Chemistry Portal. 1,2-Diol synthesis by C-C coupling.
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Organic Chemistry Portal. 1,2-Diol synthesis by additions.
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Organic Syntheses. (r)-(+)-1-octyn-3-ol.
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Royal Society of Chemistry. Multivariate optimization by statistical methods of Ultra High Performance Liquid Chromatography conditions.
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NIST. Mass Spectrum of 1,2-Octadecanediol.
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PubMed. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol.
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Journal of Drug Delivery and Therapeutics. GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata.
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Journal of Pharmacognosy and Phytochemistry. Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC-MS technique.
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